4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine is a complex heterocyclic compound. It features a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of significant interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This method demonstrates good functional group tolerance and yields the target compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. Additionally, mechanochemical methods, which involve the reaction between azinium-N-imines and nitriles in the presence of copper acetate, can be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodobenzene diacetate.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like Raney Nickel.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate at room temperature.
Reduction: Hydrogen gas with Raney Nickel catalyst.
Substitution: Various nucleophiles under microwave irradiation or mechanochemical conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes like JAK1, JAK2, and PHD-1, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5,7-Diethyl-1,2,4-triazolo[1,5-a]pyrimidine
- 7-Isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5,7-Ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of the triazolopyrimidine core with the piperazine and dimethylpyrimidine moieties makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
7-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-11-13(3)18-9-19-15(11)23-5-7-24(8-6-23)16-12(2)14(4)22-17-20-10-21-25(16)17/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZADKUSEMYUWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.